2-(4-Butoxyphenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
2-(4-Butoxyphenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This reaction is often mediated by visible light and does not require a catalyst, making it an environmentally friendly approach . The reaction conditions are mild, and the yields are generally high.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxyphenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl or butoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield sulfoxides, while reduction with NaBH₄ would produce thiazolidine derivatives.
Scientific Research Applications
2-(4-Butoxyphenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules and exploring new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and energetic properties.
Thiazole Functionalized Covalent Triazine Frameworks: Used for gas separation and adsorption applications.
Uniqueness
2-(4-Butoxyphenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to its unique combination of functional groups, which impart specific chemical reactivity and biological activity. Its synthesis under mild, environmentally friendly conditions also adds to its appeal in research and industrial applications.
Properties
CAS No. |
624725-97-9 |
---|---|
Molecular Formula |
C27H23N3O3S |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(5E)-2-(4-butoxyphenyl)-5-[(3-phenoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C27H23N3O3S/c1-2-3-16-32-21-14-12-20(13-15-21)25-28-27-30(29-25)26(31)24(34-27)18-19-8-7-11-23(17-19)33-22-9-5-4-6-10-22/h4-15,17-18H,2-3,16H2,1H3/b24-18+ |
InChI Key |
PINIGHANXXFWFQ-HKOYGPOVSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)OC5=CC=CC=C5)/SC3=N2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)OC5=CC=CC=C5)SC3=N2 |
Origin of Product |
United States |
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